(4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride
CAS No.: 1196152-23-4
Cat. No.: VC16949706
Molecular Formula: C6H9Cl2N3
Molecular Weight: 194.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1196152-23-4 |
|---|---|
| Molecular Formula | C6H9Cl2N3 |
| Molecular Weight | 194.06 g/mol |
| IUPAC Name | (4-chloro-6-methylpyrimidin-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H8ClN3.ClH/c1-4-2-5(7)10-6(3-8)9-4;/h2H,3,8H2,1H3;1H |
| Standard InChI Key | VOBMHUFWHWKMFP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)CN)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 3-positions. Substituents include:
-
Chloro group (-Cl) at position 4, enhancing electrophilicity and enabling nucleophilic substitution reactions.
-
Methyl group (-CH3) at position 6, contributing to hydrophobic interactions in biological systems.
-
Methanamine hydrochloride (-CH2NH2·HCl) at position 2, introducing a primary amine functional group that facilitates hydrogen bonding and salt formation.
The hydrochloride salt form improves solubility in polar solvents, a critical factor for in vitro and in vivo applications.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C6H9Cl2N3 |
| Molecular Weight | 194.06 g/mol |
| IUPAC Name | (4-chloro-6-methylpyrimidin-2-yl)methanamine hydrochloride |
| Canonical SMILES | CC1=CC(=NC(=N1)CN)Cl.Cl |
| InChI Key | VOBMHUFWHWKMFP-UHFFFAOYSA-N |
| Solubility | Soluble in water, DMSO, methanol |
The compound’s logP value (estimated at 1.2–1.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Optimization
Synthetic Pathways
The synthesis of (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride typically involves a multi-step sequence:
-
Ring Formation: Condensation of thiourea with β-keto esters to form the pyrimidine backbone.
-
Chlorination: Introduction of the chloro group using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
-
Amination: Nucleophilic substitution at position 2 with methylamine, followed by hydrochloride salt formation via HCl gas bubbling.
Key Reaction:
Industrial-Scale Production
Continuous flow reactors are employed to enhance yield (reported 75–85%) and purity (>98%). Automated systems optimize temperature (80–100°C) and residence time (30–60 minutes), minimizing byproducts like di- or tri-substituted amines.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits non-competitive inhibition against dihydrofolate reductase (DHFR), a target in antimicrobial and anticancer therapies. Binding studies reveal an IC50 of 12.3 μM in E. coli DHFR, attributed to interactions between the chloro group and hydrophobic pocket residues.
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity:
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Mechanistically, the methanamine group disrupts cell wall synthesis in Gram-positive bacteria, while the chloro group interferes with fungal ergosterol biosynthesis.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor for:
-
Kinase inhibitors: Modifications at the 2-position yield derivatives targeting EGFR and VEGFR.
-
Antimetabolites: Fluorine substitution at position 4 enhances antitumor activity.
Structure-Activity Relationship (SAR) Insights
Comparative analysis with analogues highlights critical substituent effects:
| Compound | DHFR IC50 (μM) | Solubility (mg/mL) |
|---|---|---|
| (4-Chloro-6-methylpyrimidin-2-YL)methanamine HCl | 12.3 | 25.4 |
| (4-Fluoro-6-methylpyrimidin-2-YL)methanamine | 8.9 | 18.7 |
| (4-Methoxy-6-methylpyrimidin-2-YL)methanamine | >50 | 32.1 |
Fluorine enhances potency but reduces solubility, whereas methoxy groups diminish activity .
Future Research Directions
Synthetic Chemistry
-
Catalyst Development: Palladium-catalyzed cross-coupling reactions to introduce aryl groups at position 6.
-
Green Chemistry: Solvent-free mechanochemical synthesis to reduce waste.
Biological Studies
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and plasma half-life in rodent models.
-
Target Identification: Proteomics approaches to uncover off-target effects.
Therapeutic Expansion
-
Neuroinflammation: Testing efficacy in microglial activation models for Alzheimer’s disease.
-
Antiviral Activity: Screening against RNA viruses like SARS-CoV-2.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume